![molecular formula C4H6BrFO B12846643 1-Bromo-1-Fluoro-2-Butanone](/img/structure/B12846643.png)
1-Bromo-1-Fluoro-2-Butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-Fluoro-2-Butanone is an organic compound with the molecular formula C4H6BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to the butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1-Fluoro-2-Butanone can be synthesized through several methods. One common approach involves the halogenation of 2-butanone. The process typically includes the following steps:
Bromination: 2-Butanone is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-Fluoro-2-Butanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-Fluoro-2-Butanone.
Reduction: The compound can be reduced to 1-Bromo-1-Fluoro-2-Butanol using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents, such as potassium permanganate, can oxidize the compound to produce 1-Bromo-1-Fluoro-2-Butanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Nucleophilic Substitution: 1-Fluoro-2-Butanone.
Reduction: 1-Bromo-1-Fluoro-2-Butanol.
Oxidation: 1-Bromo-1-Fluoro-2-Butanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-Fluoro-2-Butanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive halogen atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-Fluoro-2-Butanone involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-Butanone: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Fluoro-2-Butanone: Lacks the bromine atom, reducing its versatility in synthetic applications.
1-Bromo-1-Chloro-2-Butanone: Contains chlorine instead of fluorine, resulting in different reactivity and stability profiles.
Uniqueness: 1-Bromo-1-Fluoro-2-Butanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C4H6BrFO |
---|---|
Molekulargewicht |
168.99 g/mol |
IUPAC-Name |
1-bromo-1-fluorobutan-2-one |
InChI |
InChI=1S/C4H6BrFO/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
InChI-Schlüssel |
CCBSNUUXPMXMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.